7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
Overview
Description
7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in a variety of natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a cyclopenta[b]indole core with various phenyl and diphenylvinyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of more environmentally friendly catalysts to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can result in fully saturated hydrocarbons .
Scientific Research Applications
7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with various molecular targets and pathways. In biological systems, indole derivatives can bind to multiple receptors and enzymes, influencing cellular processes such as signal transduction and gene expression . The specific pathways and targets depend on the particular application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of many biologically active molecules.
Tryptophan: An essential amino acid with an indole ring structure.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .
Properties
IUPAC Name |
7-(2,2-diphenylethenyl)-4-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N/c1-4-11-24(12-5-1)28(25-13-6-2-7-14-25)21-23-19-20-31-29(22-23)27-17-10-18-30(27)32(31)26-15-8-3-9-16-26/h1-9,11-16,19-22,27,30H,10,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSAHMCGJDNDEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609214 | |
Record name | 7-(2,2-Diphenylethenyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135499-88-6 | |
Record name | 7-(2,2-Diphenylethenyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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